(4-Ethoxypyrrolidin-3-yl)methanol

Description

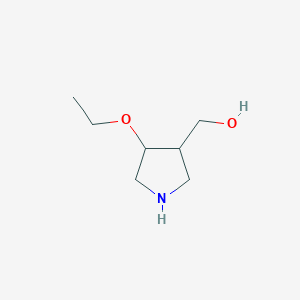

(4-Ethoxypyrrolidin-3-yl)methanol is a pyrrolidine-derived compound featuring an ethoxy substituent at the 4-position of the pyrrolidine ring and a hydroxymethyl group at the 3-position.

Properties

IUPAC Name |

(4-ethoxypyrrolidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-10-7-4-8-3-6(7)5-9/h6-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJWEPQEIRNGOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CNCC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955540-22-3 | |

| Record name | (4-ethoxypyrrolidin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxypyrrolidin-3-yl)methanol typically involves the reaction of pyrrolidine derivatives with ethylating agents. One common method is the reaction of 3-hydroxypyrrolidine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxypyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: (4-Ethoxypyrrolidin-3-yl)carboxylic acid.

Reduction: (4-Ethoxypyrrolidin-3-yl)methane.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

-

Neurological Disorders :

- Mechanism of Action : Compounds similar to (4-Ethoxypyrrolidin-3-yl)methanol have been studied for their potential as neurotransmitter modulators. They may influence pathways related to serotonin and dopamine, which are critical in treating conditions such as depression and anxiety.

- Case Studies : Research has indicated that pyrrolidine derivatives can exhibit anxiolytic effects in animal models, suggesting that this compound may have similar properties.

-

Metabolic Disorders :

- β3 Adrenergic Receptor Agonism : Some studies have suggested that compounds like this compound can act as agonists for the β3 adrenergic receptors, which are involved in the regulation of metabolism and energy expenditure. This action could be beneficial in the treatment of obesity and type 2 diabetes.

- Research Findings : A patent describes the use of similar hydroxymethyl pyrrolidines as β3 adrenergic receptor modulators, highlighting their potential in metabolic therapies .

-

Antimicrobial Activity :

- Compounds with similar structures have shown promise in antimicrobial applications. The presence of the ethoxy group may enhance the lipophilicity of this compound, potentially improving its ability to penetrate bacterial membranes.

- Studies : Investigations into related pyrrolidine compounds have demonstrated significant antibacterial properties against various strains of bacteria.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the pyrrolidine ring through cyclization reactions.

- Alkylation processes to introduce the ethoxy group at the 4-position.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are essential for confirming the structure and purity of synthesized compounds.

Mechanism of Action

The mechanism of action of (4-Ethoxypyrrolidin-3-yl)methanol is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the pyrrolidine ring. The compound may influence biological pathways by binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Structural and Functional Differences

Core Heterocycle: The target compound uses a pyrrolidine ring (5-membered), whereas analogs like and employ piperidine (6-membered).

Substituent Effects :

- The 4-ethoxy group in the target compound may offer greater metabolic stability than the 4-methoxy group in due to reduced oxidative demethylation susceptibility.

- The pyridazine moiety in introduces aromatic nitrogen atoms, enabling π-π stacking interactions absent in the ethoxy-pyrrolidine system.

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (161.20 vs. 216–237 g/mol in analogs) suggests improved solubility in polar solvents, advantageous for reaction workup or formulation.

Biological Activity

(4-Ethoxypyrrolidin-3-yl)methanol, with the molecular formula CHNO and CAS No. 1955540-22-3, is a chemical compound characterized by a pyrrolidine ring with an ethoxy group at the 4-position and a hydroxymethyl group at the 3-position. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the pyrrolidine ring suggests potential binding to active sites or alteration of protein conformations, influencing various biological pathways. However, detailed studies elucidating its precise mechanism remain limited.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies on related pyrrolidine derivatives have shown promising results in scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Antimicrobial Activity

Preliminary investigations suggest potential antimicrobial effects of this compound. Similar compounds have demonstrated activity against a range of pathogens, including bacteria and fungi. The effectiveness of these compounds often correlates with their structural characteristics, including functional groups that enhance their interaction with microbial cell membranes .

Comparative Analysis with Similar Compounds

| Compound | Antioxidant Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | Potential | Specific substitution pattern |

| Pyrrolidine | Low | Moderate | Simple nitrogen-containing heterocycle |

| Prolinol | High | High | Hydroxylated derivative |

| Mannich Bases | Variable | High | Diverse structural variations |

This table illustrates how this compound compares to other related compounds in terms of biological activity.

Case Studies

- Antioxidant Studies : A study evaluated the antioxidant capacity of various pyrrolidine derivatives using the DPPH assay. Results indicated that certain derivatives had IC values comparable to well-known antioxidants, suggesting that this compound may possess similar capabilities .

- Antimicrobial Screening : In a comparative study involving different solvent extracts of plant materials, compounds exhibiting structural similarities to this compound showed significant antibacterial activity against pathogens such as E. coli and Staphylococcus aureus. The study highlighted the importance of structural features in determining bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.